N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, an acetamide group, and a carbamoyl linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with isocyanates to form the corresponding urea derivative. This intermediate is then coupled with 3-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like lutidine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism of action of N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share a similar acetamide linkage but differ in their substituent groups, leading to variations in their chemical and biological properties.
Chloro-substituted Anilines: Compounds with chloro-substituted aniline groups exhibit comparable reactivity patterns but may have different functional applications.
Methoxyphenyl Ureas: These compounds have a similar urea linkage and methoxyphenyl group, making them structurally related to N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)18-12-4-3-5-13(9-12)19-16(22)20-14-8-11(17)6-7-15(14)23-2/h3-9H,1-2H3,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTDHHWIZAWWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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